

An In-depth Technical Guide on the Solubility of 8-Bromo-6-methoxyquinoline

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Compound of Interest

Compound Name: 8-Bromo-6-methoxyquinoline

Cat. No.: B1267094

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical and chemical characteristics of **8-Bromo-6-methoxyquinoline**, with a primary focus on its solubility. While specific quantitative solubility data for **8-Bromo-6-methoxyquinoline** is not readily available in public literature, this document outlines a detailed experimental protocol for its determination. Furthermore, it discusses potential strategies for solubility enhancement and provides visual workflows to guide researchers in their experimental design. This guide is intended to be a valuable resource for professionals in drug development and chemical research who are working with this compound.

Introduction

8-Bromo-6-methoxyquinoline is a substituted quinoline derivative that holds potential in various research and development areas, including medicinal chemistry.^[1] Its utility is, however, intrinsically linked to its physicochemical properties, with solubility being a critical parameter influencing bioavailability, formulation, and in-vitro assay design. A thorough understanding of its solubility characteristics is therefore paramount for its effective application.

Physicochemical Properties of 8-Bromo-6-methoxyquinoline

While comprehensive solubility data is pending experimental determination, the known physical and chemical properties of **8-Bromo-6-methoxyquinoline** are summarized below. These properties provide foundational knowledge for handling the compound and for designing solubility studies.

Table 1: Physical and Chemical Properties of **8-Bromo-6-methoxyquinoline**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ BrNO	[1][2]
Molecular Weight	238.08 g/mol	[1][2]
CAS Number	50488-36-3	[1][2]
Appearance	Not explicitly stated; likely a solid	
Melting Point	65-66 °C	[2]
Boiling Point	329 °C at 760 mmHg	[2]
Density	1.516 g/cm ³	[2]
XLogP3	2.7	[2]

Solubility Profile (Hypothetical Data Presentation)

As previously noted, specific experimental solubility data for **8-Bromo-6-methoxyquinoline** is not currently published. However, when such data is generated, it is recommended to be presented in a clear and structured format as exemplified in Table 2. This allows for easy comparison of solubility in different solvent systems and at various temperatures.

Table 2: Illustrative Solubility Data Table for **8-Bromo-6-methoxyquinoline**

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method
Water	25	Data to be determined	Data to be determined	Shake-Flask / HPLC
PBS (pH 7.4)	25	Data to be determined	Data to be determined	Shake-Flask / HPLC
DMSO	25	Data to be determined	Data to be determined	Shake-Flask / HPLC
Ethanol	25	Data to be determined	Data to be determined	Shake-Flask / HPLC
Methanol	25	Data to be determined	Data to be determined	Shake-Flask / HPLC
Acetonitrile	25	Data to be determined	Data to be determined	Shake-Flask / HPLC
N,N-dimethylformamide (DMF)	25	Data to be determined	Data to be determined	Shake-Flask / HPLC

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of **8-Bromo-6-methoxyquinoline**, based on the widely accepted shake-flask method.[\[3\]](#)

Materials and Equipment

- **8-Bromo-6-methoxyquinoline**
- Selected solvents (e.g., water, PBS, DMSO, ethanol)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker/incubator

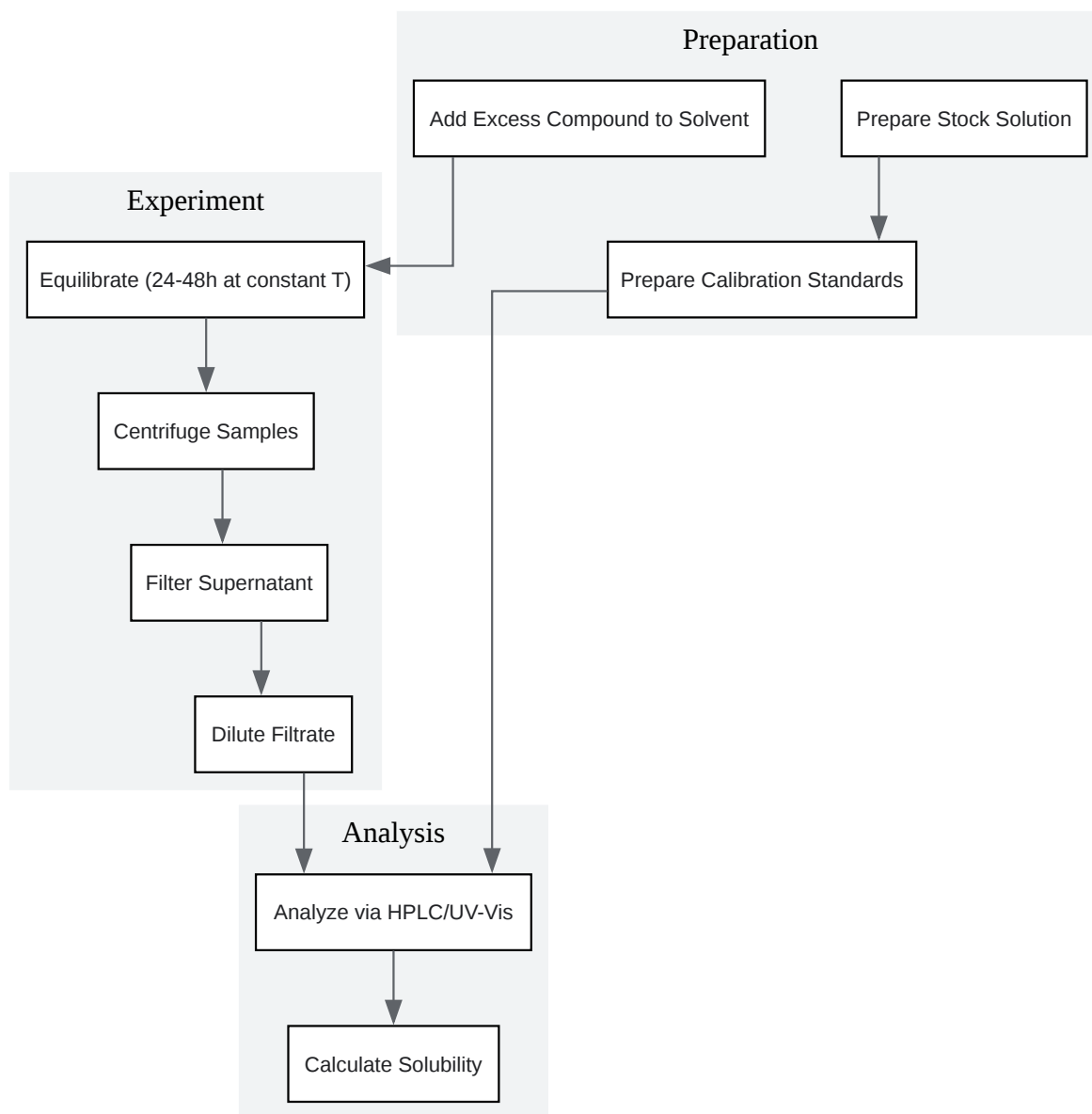
- Centrifuge
- Syringe filters (e.g., 0.22 μm or 0.45 μm)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

- Preparation of Calibration Curve:
 - Accurately weigh a precise amount of **8-Bromo-6-methoxyquinoline** and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.
 - Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to construct a calibration curve by plotting signal response against concentration.
- Sample Preparation and Equilibration:
 - Add an excess amount of solid **8-Bromo-6-methoxyquinoline** to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
 - Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 $^{\circ}\text{C}$ or 37 $^{\circ}\text{C}$).
 - Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.^{[4][5]}
- Sample Processing and Analysis:

- After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to pellet the excess solid.[4]
- Carefully withdraw an aliquot of the clear supernatant.
- Filter the supernatant through a syringe filter to remove any remaining solid particles.[4]
- Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
- Analyze the diluted samples using the same analytical method as for the calibration standards.
- Calculation of Solubility:
 - Determine the concentration of **8-Bromo-6-methoxyquinoline** in the diluted samples from the calibration curve.
 - Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.

Experimental Workflow Diagram



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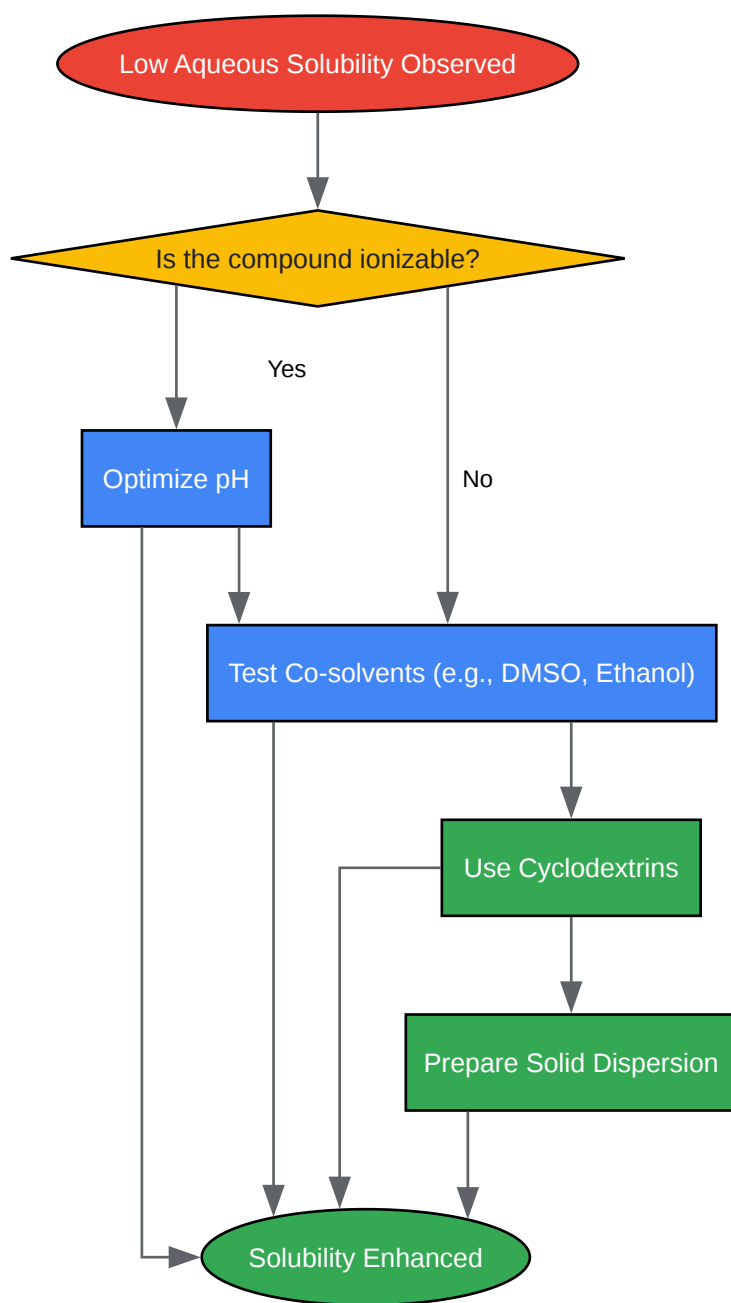
Caption: A generalized workflow for the experimental determination of compound solubility.[4]

Strategies for Solubility Enhancement

Given that many quinoline derivatives exhibit low aqueous solubility, it may be necessary to employ strategies to enhance the solubility of **8-Bromo-6-methoxyquinoline** for certain applications.^[5]

- **pH Adjustment:** As a quinoline derivative, **8-Bromo-6-methoxyquinoline** is a weak base. Decreasing the pH of the solution may lead to protonation of the quinoline nitrogen, forming a more soluble salt.^{[5][6]}
- **Co-solvency:** The addition of a water-miscible organic solvent (a co-solvent) such as DMSO, ethanol, methanol, or DMF can increase solubility by reducing the polarity of the aqueous medium.^{[5][7]}
- **Use of Excipients:** Surfactants, cyclodextrins, and other formulation excipients can be used to increase the apparent solubility of poorly soluble compounds.

Decision Workflow for Solubility Enhancement



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